5-methylsulfonylbenzene-1,3-dicarboxylic Acid
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Overview
Description
5-Methylsulfonylisophthalic acid is an organic compound with the molecular formula C9H8O6S. It is a derivative of isophthalic acid, where a methylsulfonyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylsulfonylisophthalic acid typically involves the sulfonation of isophthalic acid derivatives. One common method includes the reaction of isophthalic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methylsulfonyl group .
Industrial Production Methods: Industrial production of 5-Methylsulfonylisophthalic acid may involve large-scale sulfonation processes using advanced reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methylsulfonylisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isophthalic acid derivatives.
Scientific Research Applications
5-Methylsulfonylisophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylsulfonylisophthalic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Isophthalic Acid: The parent compound without the methylsulfonyl group.
Terephthalic Acid: A similar compound with the carboxyl groups in the para position.
Sulfonimidates: Organosulfur compounds with similar sulfonyl functional groups.
Uniqueness: 5-Methylsulfonylisophthalic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
134178-05-5 |
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Molecular Formula |
C9H8O6S |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
5-methylsulfonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H8O6S/c1-16(14,15)7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
UZNDNMWNNDUGIC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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